Tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate is a chemical compound with a complex structure, characterized by its tert-butyl group, hydrazinecarbonyl moiety, and phenylpyrrolidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. The process may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Hydrazinecarbonyl Group Addition: The hydrazinecarbonyl group is introduced through reactions with hydrazine derivatives.
Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group and later removed if necessary.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydrazinecarbonyl group to other functional groups.
Reduction: Reduction reactions can reduce the hydrazinecarbonyl group to a hydrazine derivative.
Substitution: Substitution reactions can replace the phenyl group or other substituents on the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydrazones, oximes, and other oxidized derivatives.
Reduction Products: Hydrazines and other reduced derivatives.
Substitution Products: Substituted pyrrolidines and phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate can be used to study enzyme mechanisms and protein interactions. Its structural similarity to natural substrates allows it to be used as a probe or inhibitor in biochemical assays.
Medicine: In medicinal chemistry, this compound has potential applications in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites, preventing substrate access. In drug discovery, it may interact with receptors or other molecular targets, modulating biological pathways.
Molecular Targets and Pathways:
Enzymes: Specific enzymes that interact with the compound can be identified through binding studies and kinetic assays.
Receptors: The compound may bind to receptors involved in signaling pathways, influencing cellular responses.
Comparison with Similar Compounds
Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring instead of pyrrolidine.
Tert-butyl 4-(hydrazinecarbonyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: Tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate is unique due to its phenyl group, which can influence its reactivity and biological activity. The presence of the phenyl group can enhance binding affinity and specificity in biological systems.
Properties
IUPAC Name |
tert-butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-12(14(20)18-17)9-13(19)11-7-5-4-6-8-11/h4-8,12-13H,9-10,17H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXXQNCHURBYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696134 | |
Record name | tert-Butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-93-0 | |
Record name | 1,3-Pyrrolidinedicarboxylic acid, 5-phenyl-, 1-(1,1-dimethylethyl) ester, 3-hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(hydrazinecarbonyl)-2-phenylpyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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